molecular formula C7H12N2OS B15163920 2-(Diethylamino)-1,3-thiazol-4-ol CAS No. 175542-92-4

2-(Diethylamino)-1,3-thiazol-4-ol

Cat. No.: B15163920
CAS No.: 175542-92-4
M. Wt: 172.25 g/mol
InChI Key: XZECBEYYQKVWHY-UHFFFAOYSA-N
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Description

2-(Diethylamino)-1,3-thiazol-4-ol is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-1,3-thiazol-4-ol typically involves the reaction of diethylamine with a thiazole precursor. One common method is the cyclization of a suitable precursor, such as 2-bromoacetophenone, with diethylamine in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-1,3-thiazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted thiazole derivatives.

Scientific Research Applications

2-(Diethylamino)-1,3-thiazol-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethanol: A tertiary alkanolamine with similar chemical properties.

    2-(Diethylamino)ethanethiol: A compound with a similar structure but containing a thiol group.

Uniqueness

2-(Diethylamino)-1,3-thiazol-4-ol is unique due to its thiazole ring structure, which imparts specific chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

175542-92-4

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-(diethylamino)-1,3-thiazol-4-ol

InChI

InChI=1S/C7H12N2OS/c1-3-9(4-2)7-8-6(10)5-11-7/h5,10H,3-4H2,1-2H3

InChI Key

XZECBEYYQKVWHY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CS1)O

Origin of Product

United States

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